molecular formula C10H13FN2 B13541733 1-(5-Fluoropyridin-3-yl)cyclopentan-1-amine

1-(5-Fluoropyridin-3-yl)cyclopentan-1-amine

Cat. No.: B13541733
M. Wt: 180.22 g/mol
InChI Key: GBJPULKMUWMPNY-UHFFFAOYSA-N
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Description

1-(5-Fluoropyridin-3-yl)cyclopentan-1-amine is a chemical compound with the molecular formula C10H13FN2 It is characterized by a cyclopentane ring attached to a pyridine ring substituted with a fluorine atom at the 5-position and an amine group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Fluoropyridin-3-yl)cyclopentan-1-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

1-(5-Fluoropyridin-3-yl)cyclopentan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the amine group or other functional groups present in the compound.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Scientific Research Applications

1-(5-Fluoropyridin-3-yl)cyclopentan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Fluoropyridin-3-yl)cyclopentan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(5-Fluoropyridin-3-yl)cyclopentan-1-amine can be compared with similar compounds such as:

Properties

Molecular Formula

C10H13FN2

Molecular Weight

180.22 g/mol

IUPAC Name

1-(5-fluoropyridin-3-yl)cyclopentan-1-amine

InChI

InChI=1S/C10H13FN2/c11-9-5-8(6-13-7-9)10(12)3-1-2-4-10/h5-7H,1-4,12H2

InChI Key

GBJPULKMUWMPNY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=CC(=CN=C2)F)N

Origin of Product

United States

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